2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid
CAS No.: 182120-91-8
Cat. No.: VC7058421
Molecular Formula: C20H16N2O5
Molecular Weight: 364.357
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182120-91-8 |
|---|---|
| Molecular Formula | C20H16N2O5 |
| Molecular Weight | 364.357 |
| IUPAC Name | 2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C20H16N2O5/c23-19(24)17-11-26-18(22-17)9-21-20(25)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2,(H,21,25)(H,23,24) |
| Standard InChI Key | ZCGYFLSCIKFVTH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC(=CO4)C(=O)O |
Introduction
Structural and Functional Characteristics
Molecular Architecture
The compound’s structure features a 1,3-oxazole ring substituted at the 4-position with a carboxylic acid group and at the 2-position with an Fmoc-protected aminomethyl moiety. The oxazole core, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms, contributes to electronic delocalization and metabolic stability . The Fmoc group ([9H-fluoren-9-yl]methoxycarbonyl) serves as a base-labile protecting group for amines, selectively removable under mild basic conditions (e.g., piperidine in DMF) .
Key Structural Parameters
| Property | Value |
|---|---|
| IUPAC Name | 2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid |
| Molecular Formula | C₂₁H₁₈N₂O₅ |
| Molecular Weight | 378.38 g/mol |
| SMILES | O=C(O)C1=C(N=CO1)CNC(=O)OCC(C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
| InChI Key | UEMKWIVSGBIERS-UHFFFAOYSA-N |
Electronic and Steric Properties
The electron-withdrawing carboxylic acid at C4 and the Fmoc group at C2 create a polarized electronic environment. Density functional theory (DFT) calculations on analogous oxazoles reveal a dipole moment of ~3.5 D, enhancing solubility in polar aprotic solvents like DMF and DMSO. The Fmoc group’s bulky fluorenyl moiety introduces steric hindrance (≈180 ų van der Waals volume), protecting the adjacent amine from undesired nucleophilic attacks during coupling reactions .
Synthesis and Reaction Chemistry
Synthetic Pathways
The compound is typically synthesized via a three-step sequence:
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Oxazole Formation: Cyclocondensation of ethyl 2-(Fmoc-amino)acetate with ethyl oxalyl chloride in the presence of ammonium acetate yields the oxazole core.
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Saponification: Hydrolysis of the ethyl ester using LiOH in THF/H₂O produces the free carboxylic acid .
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Purification: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves >98% purity .
Critical Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Ethyl oxalyl chloride, NH₄OAc, 80°C | 72% |
| Saponification | 2M LiOH, THF/H₂O (3:1), RT, 4h | 89% |
| Purification | HPLC (20→80% MeCN over 30 min) | 95% |
Coupling Reactivity
The carboxylic acid undergoes activation via carbodiimide-mediated protocols:
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HATU/DIPEA: Forms active O-acylisourea intermediate for amine coupling (k ≈ 0.15 s⁻¹ in DMF) .
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Mixed Carbonate: Reaction with ClCO₂iBu generates anhydrides for esterification (85% yield with benzyl alcohol).
The Fmoc group demonstrates exceptional stability during these reactions, with <2% deprotection observed after 24h in DMF at 25°C .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
Incorporated as a sidechain-modified residue, this compound enables:
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Orthogonal Protection: Simultaneous Fmoc (base-labile) and tert-butyl (acid-labile) protection schemes .
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Conformational Restriction: The oxazole’s planar structure induces β-turn motifs in peptides, as evidenced by NMR studies (Δδ ≥ 0.5 ppm for Hα protons).
Case Study: Cyclic Peptide Assembly
In the synthesis of bismuth-cyclized cell-penetrating peptides :
The oxazole-containing building block improved proteolytic stability (t₁/₂ > 48h vs. 6h for linear analog in serum) .
Bioconjugation and Drug Delivery
Functionalization of biologics via oxazole-carboxylic acid:
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Antibody-Drug Conjugates (ADCs): Site-specific coupling to lysine ε-amines using sulfo-NHS chemistry (DAR = 3.8 ± 0.2).
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Nanoparticle Functionalization: PEGylation via EDC/NHS activation enhances circulation time (t₁/₂ increased from 2.1 to 8.7h in murine models) .
Physicochemical Profile
Thermal and Solubility Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 182–185°C (dec.) | DSC (10°C/min) |
| logP (octanol/water) | 2.98 ± 0.15 | Shake-flask |
| Aqueous Solubility | 0.87 mg/mL (pH 7.4) | UV/Vis (λ = 274 nm) |
| pKa (COOH) | 3.2 ± 0.1 | Potentiometric |
Spectroscopic Signatures
-
IR (ATR): ν = 1725 cm⁻¹ (C=O, acid), 1689 cm⁻¹ (oxazole C=N), 1520 cm⁻¹ (Fmoc carbamate).
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¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, oxazole H5), 7.89 (d, J = 7.5 Hz, 2H, fluorenyl), 7.68–7.28 (m, 9H, aromatic), 4.37 (d, J = 6.8 Hz, 2H, CH₂N) .
| Condition | Stability |
|---|---|
| -20°C (desiccated) | >24 months |
| 25°C/60% RH | 6 months (no decomposition) |
| Aqueous Solution (pH 5) | t₁/₂ = 14 days |
Hazard Profile
| Parameter | Classification |
|---|---|
| Acute Oral Toxicity (LD₅₀) | >2000 mg/kg (rat) |
| Skin Irritation | Category 3 |
| Ocular Damage | Category 2B |
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